3-Methacrylamidophenylboronic acid
Overview
Description
3-Methacrylamidophenylboronic acid is an organic compound with the molecular formula C10H12BNO3. It is a derivative of phenylboronic acid, where the phenyl group is substituted with a methacrylamide group. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methacrylamidophenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methacrylamidophenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert it into boronic esters or alcohols.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boronic esters or alcohols.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
3-Methacrylamidophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and copolymers.
Biology: It is employed in the development of glucose sensors due to its ability to bind with diols, making it useful in diabetes research.
Medicine: It is explored for drug delivery systems, especially in the design of hydrogels that respond to glucose levels.
Industry: It is used in the production of advanced materials, including responsive polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methacrylamidophenylboronic acid involves its ability to form reversible covalent bonds with diols and other polyols. This property is exploited in glucose sensing, where the compound binds to glucose molecules, leading to changes in the physical properties of the sensor material. The binding occurs through the formation of boronate esters, which are reversible and allow for dynamic sensing applications.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the methacrylamide group, making it less versatile in polymerization reactions.
4-Methacrylamidophenylboronic acid: Similar structure but with the methacrylamide group at a different position, affecting its reactivity and binding properties.
3-Acrylamidophenylboronic acid: Similar but with an acrylamide group instead of methacrylamide, leading to different polymerization characteristics.
Uniqueness: 3-Methacrylamidophenylboronic acid is unique due to the presence of both the boronic acid and methacrylamide functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, particularly in the development of responsive materials and sensors.
Properties
IUPAC Name |
[3-(2-methylprop-2-enoylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-6,14-15H,1H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBUBIKYAQLESK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C(=C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197442 | |
Record name | 3-Methacrylamidophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48150-45-4 | |
Record name | 3-Methacrylamidophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=48150-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methacrylamidophenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048150454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methacrylamidophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methacrylamidophenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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